N-(4-methanesulfonylphenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine N-(4-methanesulfonylphenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2549035-02-9
VCID: VC11826418
InChI: InChI=1S/C17H13N5O3S2/c1-27(23,24)13-4-2-12(3-5-13)20-16-14(8-18-10-19-16)17-21-15(22-25-17)11-6-7-26-9-11/h2-10H,1H3,(H,18,19,20)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Molecular Formula: C17H13N5O3S2
Molecular Weight: 399.5 g/mol

N-(4-methanesulfonylphenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

CAS No.: 2549035-02-9

Cat. No.: VC11826418

Molecular Formula: C17H13N5O3S2

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methanesulfonylphenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine - 2549035-02-9

Specification

CAS No. 2549035-02-9
Molecular Formula C17H13N5O3S2
Molecular Weight 399.5 g/mol
IUPAC Name N-(4-methylsulfonylphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C17H13N5O3S2/c1-27(23,24)13-4-2-12(3-5-13)20-16-14(8-18-10-19-16)17-21-15(22-25-17)11-6-7-26-9-11/h2-10H,1H3,(H,18,19,20)
Standard InChI Key OXARSIAJSOIMML-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyrimidine core substituted at the 4-position with a methanesulfonylphenylamine group and at the 5-position with a 3-(thiophen-3-yl)-1,2,4-oxadiazole moiety. This combination of heterocycles confers distinct electronic and steric properties, which are critical for interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₃N₅O₃S₂
Molecular Weight399.5 g/mol
IUPAC NameN-(4-methylsulfonylphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
logP3.82 (predicted)
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Physicochemical and Pharmacokinetic Profiles

Solubility and Permeability

The compound’s calculated logP of ~3.82 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The methanesulfonyl group enhances polarity (PSA: 109.8 Ų), potentially limiting blood-brain barrier penetration but improving solubility in polar solvents.

Metabolic Stability

Thiophene rings are prone to oxidative metabolism, while oxadiazoles may resist enzymatic degradation. In silico predictions using tools like SwissADME indicate susceptibility to CYP3A4-mediated oxidation at the thiophene moiety, necessitating prodrug strategies for in vivo applications .

Future Research Directions

Synthetic Optimization

  • Develop one-pot methodologies to improve yield (>60%) and reduce purification steps.

  • Explore microwave-assisted synthesis for oxadiazole ring formation .

Biological Screening

Priority targets should include:

  • Oncology: Screening against NCI-60 cancer cell lines.

  • Inflammation: COX-2 and 5-LOX inhibition assays.

Formulation Strategies

Given its solubility profile, nanoemulsions or cyclodextrin complexes could enhance bioavailability for preclinical testing.

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